molecular formula C22H20N2O4S2 B2597408 (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 356572-49-1

(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No.: B2597408
CAS No.: 356572-49-1
M. Wt: 440.53
InChI Key: IHFNTDQDXPVXQM-AQTBWJFISA-N
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Description

(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene derivative.

    Amidation: The benzylidene-thiazolidinone is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.

    Reduction: Reduction reactions can occur at the benzylidene double bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the benzylidene moiety.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor due to its thiazolidinone core, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzylidene moiety may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups are studied for their various biological activities.

Uniqueness

What sets (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

4-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-14-3-5-15(6-4-14)13-18-20(26)24(22(29)30-18)12-11-19(25)23-17-9-7-16(8-10-17)21(27)28/h3-10,13H,2,11-12H2,1H3,(H,23,25)(H,27,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFNTDQDXPVXQM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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